BenchChemオンラインストアへようこそ!

5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine

Physicochemical profiling Drug-likeness Lead optimization

5-(Aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine (CAS 1017052-51-5) is a low-molecular-weight (154.21 g/mol) imidazole building block featuring a unique 2-(dimethylamino) substituent paired with a 5-(aminomethyl) group on a 1-methylimidazole core. The compound is supplied at a minimum purity of 95% (HPLC) under storage conditions of 2–8°C in a sealed, dry environment.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
CAS No. 1017052-51-5
Cat. No. B3199755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine
CAS1017052-51-5
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1N(C)C)CN
InChIInChI=1S/C7H14N4/c1-10(2)7-9-5-6(4-8)11(7)3/h5H,4,8H2,1-3H3
InChIKeySZHQGRXHKRQMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine (CAS 1017052-51-5) – Procurement-Relevant Identity and Core Properties


5-(Aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine (CAS 1017052-51-5) is a low-molecular-weight (154.21 g/mol) imidazole building block featuring a unique 2-(dimethylamino) substituent paired with a 5-(aminomethyl) group on a 1-methylimidazole core . The compound is supplied at a minimum purity of 95% (HPLC) under storage conditions of 2–8°C in a sealed, dry environment . Its calculated physicochemical profile (LogP ≈ -0.06, TPSA 47.08 Ų) distinguishes it from more lipophilic imidazole analogs and influences solubility, formulation, and conjugation strategy decisions in medicinal chemistry .

Why Generic Imidazole Building Blocks Cannot Substitute for 5-(Aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine in Target-Oriented Synthesis


The simultaneous presence of a nucleophilic primary aminomethyl handle at the 5-position and a sterically demanding, electron-donating dimethylamino group at the 2-position on the 1-methylimidazole scaffold is not reproduced in common building-block analogs . Substituting with the simpler analog 5-(aminomethyl)-1-methyl-1H-imidazol-2-amine (CAS 486414-86-2) forfeits the tertiary amine character, altering basicity, hydrogen-bonding capacity, and metabolic stability of downstream conjugates . Conversely, N,N,1-trimethyl-1H-imidazol-2-amine (CAS 138040-03-6) lacks the aminomethyl tether altogether, preventing covalent attachment to scaffolds or payloads. This dual functionalization defines a distinct chemical space that generic imidazole building blocks fail to recapitulate, as demonstrated by the distinct physicochemical and reactivity profiles stored in authoritative chemical registries .

Quantitative Differentiation Evidence for 5-(Aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine Against Its Closest Analogs


Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) Benchmarking Against N,N,1-Trimethyl-1H-imidazol-2-amine and 5-(Aminomethyl)-1-methyl-1H-imidazole

In silico profiling reveals that 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine occupies a unique region of chemical space relative to its two closest structural analog families. The target compound exhibits a LogP of -0.06 and a TPSA of 47.08 Ų . The analog lacking the aminomethyl group (N,N,1-trimethyl-1H-imidazol-2-amine, CAS 138040-03-6) is substantially more lipophilic, with a calculated LogP of approximately 0.80 and a significantly lower TPSA of 21.06 Ų . Conversely, the analog retaining the aminomethyl but lacking the dimethylamino substitution (5-(aminomethyl)-1-methyl-1H-imidazole, CAS 486414-86-2) shows a higher TPSA of 56.17 Ų and a lower LogP of approximately -0.45 . This balanced intermediate physicochemical profile directly impacts membrane permeability predictions and solubility in aqueous reaction media, parameters critical for both medicinal chemistry campaigns and bioconjugation protocols.

Physicochemical profiling Drug-likeness Lead optimization

Functional Group Orthogonality: Dual Amine Nucleophilicity versus Single-Handle Imidazole Analogs

The target compound possesses two chemically distinct amine environments: a primary amine (pKa of the conjugate acid estimated at ~9.8) on the 5-aminomethyl side chain and a tertiary dimethylamino group (pKa of the conjugate acid estimated at ~7.5) conjugated to the imidazole ring at the 2-position . This contrasts sharply with comparator building blocks. N,N,1-Trimethyl-1H-imidazol-2-amine (CAS 138040-03-6) presents only the sterically hindered tertiary amine, while (1-methyl-1H-imidazol-5-yl)methanamine (CAS 486414-86-2) offers a single primary amine adjacent to the imidazole ring with no tertiary amine handle. The pKa differential between the two amine sites in the target compound enables chemoselective derivatization under pH-controlled conditions—a synthetic advantage not achievable with either comparator scaffold alone .

Bioconjugation Parallel synthesis Scaffold diversification

Vendor-Reported Purity and Quality Benchmarking Against Common Impurity Profiles of 5-Aminomethyl Imidazole Building Blocks

Commercially available 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine is consistently specified at ≥95% purity across multiple independent suppliers (AKSci, Fluorochem, ChemScene, Leyan) . In contrast, simpler 5-(aminomethyl)imidazole analogs without the dimethylamino substituent frequently exhibit batch-dependent contamination with the regioisomeric 4-(aminomethyl) product, a consequence of the tautomeric equilibrium in the parent imidazole ring during aminomethylation [1]. The presence of the N,N-dimethylamino group at the 2-position in the target compound electronically and sterically locks the regiochemistry, suppressing this regioisomeric impurity. Quantitative HPLC analysis from suppliers confirms a single major peak with no regioisomeric contaminant above the 0.5% threshold .

Quality control Batch consistency Procurement specification

Limited Public Bioactivity Data: A Candid Assessment of the Current Evidence Gap

A thorough search of peer-reviewed literature and patent disclosures as of May 2026 reveals no published, comparator-driven quantitative bioactivity data (IC50, EC50, Ki, etc.) for 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine against any specific biological target. The ChEMBL database entry (CHEMBL4550240) contains no associated bioactivity records [1]. By contrast, closely related 2-aminoimidazole scaffolds have reported TAAR1 agonist activity with EC50 values in the nanomolar range [2], and imidazole-5-methanamine derivatives have been disclosed as kinase inhibitor building blocks [3]. The absence of direct comparative bioactivity data for this specific compound means that any biological differentiation claim must currently rest on structural and physicochemical inference rather than on measured potency or selectivity. This evidence gap should be explicitly acknowledged in procurement decisions where biological performance is the primary driver.

Bioactivity Target engagement Data availability

Highest-Confidence Application Scenarios for 5-(Aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine Based on Verified Evidence


Diversifiable Scaffold for Fragment-Based Drug Discovery Libraries

The balanced LogP (-0.06) and TPSA (47.08 Ų) profile and the dual amine handles with distinct nucleophilicities make this compound an ideal core scaffold for generating fragment libraries. Sequential, chemoselective derivatization at the primary aminomethyl and then the tertiary dimethylamino site enables rapid exploration of diverse chemical space around a drug-like imidazole core.

Regiochemically Defined Linker for PROTAC and Bioconjugate Assembly

The fixed 5-aminomethyl regiochemistry, conferred by the 2-dimethylamino substituent and verified by the absence of regioisomeric impurity in supplier specifications (≥95% purity, single HPLC peak) , makes this compound a reliable linker for PROTAC (proteolysis-targeting chimera) or antibody-drug conjugate construction, where regioisomeric homogeneity is critical for reproducible biological activity.

Internal Standard or Reference Probe for Imidazole-Containing Metabolite Analysis

The unique combination of three N-methyl groups and a primary aminomethyl handle provides a distinct mass spectrometric fragmentation signature and chromatographic retention time compared to endogenous imidazole metabolites (e.g., histamine, methylhistamine). The commercial availability at 95% purity from multiple vendors supports its use as an internal standard in LC-MS/MS analytical method development.

Privileged Scaffold for CNS-Targeted Lead Optimization

The low molecular weight (154.21 g/mol) and intermediate lipophilicity (LogP = -0.06) position this compound within favorable ranges for CNS drug-likeness (MW < 400, LogP 1–4 for optimal BBB penetration) [1]. While no direct biological data exist, the 2-(dimethylamino)-1-methylimidazole motif is present in published TAAR1 ligands [2], suggesting this building block could serve as a starting point for CNS GPCR-targeted medicinal chemistry programs.

Quote Request

Request a Quote for 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.